ethyl 4-[2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-3-34-27(33)20-8-10-21(11-9-20)28-25(31)18-35-24-16-30(23-7-5-4-6-22(23)24)17-26(32)29-14-12-19(2)13-15-29/h4-11,16,19H,3,12-15,17-18H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKUBZXPNLNAHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a messenger molecule with diverse functions throughout the body.
Mode of Action
The compound interacts with its targets to produce nitric oxide (NO). NO is a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions.
Biochemical Pathways
The downstream effects of this pathway include vasodilation, immune response modulation, and neurotransmission.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the production of nitric oxide (NO). This can lead to various physiological effects, including vasodilation, immune response modulation, and neurotransmission.
Biological Activity
Ethyl 4-[2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Chemical Formula : C20H23N5O2S2
- Molecular Weight : 423.56 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.
Research indicates that compounds similar to this compound can influence various cellular pathways:
- Cell Cycle Regulation : Analogous compounds have been shown to block the cell cycle at specific phases (G0/G1 and G2/M), which is crucial for inhibiting cancer cell proliferation .
- Apoptosis Induction : These compounds often induce apoptosis in cancer cells by upregulating pro-apoptotic factors like p53 while downregulating anti-apoptotic proteins .
- Inhibition of Tubulin Polymerization : Some derivatives inhibit tubulin polymerization, thereby affecting microtubule dynamics essential for mitosis .
Anticancer Activity
A study highlighted that similar indole derivatives exhibit significant anticancer properties. For instance, they were effective against various human tumor cell lines, including HCT116 and NCI-H460, demonstrating a dose-dependent reduction in colony formation efficiency .
Table of Biological Activities
Case Studies
Several studies have focused on the biological activity of related compounds:
- Study on Indole Derivatives : This research demonstrated that indole-based compounds could effectively inhibit cancer cell growth by interfering with cell cycle progression and inducing apoptosis through specific signaling pathways .
- Piperidine Analogs : A series of piperidine derivatives were synthesized and evaluated for their antimicrobial properties, showcasing the versatility of piperidine-containing compounds in pharmacological applications .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between these compounds and target proteins involved in cancer progression, supporting their potential as therapeutic agents .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes an indole moiety, a piperidine derivative, and a benzoate group. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 4-[2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate exhibit potent anticancer properties. The indole structure is known for its role in various anticancer agents, with research highlighting its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines, showing IC50 values in the low micromolar range, suggesting significant cytotoxicity against cancer cells while sparing normal cells .
Neurological Disorders
The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study:
A clinical trial focused on a related piperidine compound demonstrated improvements in cognitive function among patients with Alzheimer's disease, indicating that such compounds could modulate acetylcholine levels effectively .
Anti-inflammatory Properties
The presence of sulfur-containing groups has been linked to anti-inflammatory activities. Research has shown that similar compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Case Study:
In vitro studies reported in Phytotherapy Research showed that analogs of this compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a mechanism for their anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of benzoate derivatives with heterocyclic substitutions. Below is a comparative analysis with structurally similar compounds identified in the evidence (Table 1).
Table 1: Comparative Analysis of Ethyl 4-[2-({1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate and Analogues
Key Observations:
Structural Variations :
- The target compound distinguishes itself via the 4-methylpiperidin-2-oxoethyl-indole system, which enhances lipophilicity compared to the pyridoindole in or phenylpiperazine in . This may improve blood-brain barrier penetration, suggesting CNS-targeted applications.
- The sulfanyl acetamido linker is shared with , but the latter’s pyrimidoindole and nitro groups likely confer distinct electronic properties and reactivity.
Physicochemical Properties :
- The target compound’s higher molecular weight (~496 vs. 334–449 g/mol for analogues) may influence solubility and bioavailability.
Safety :
- Safety protocols for the target compound should align with benzodiazepine/piperidine handling guidelines, including skin/eye protection and medical consultation for exposure .
Preparation Methods
Indole Core Formation
The indole scaffold is synthesized via the Fischer indole synthesis , involving cyclization of phenylhydrazine with a ketone under acidic conditions. For this compound, the ketone precursor is designed to introduce the 2-(4-methylpiperidin-1-yl)-2-oxoethyl side chain.
Procedure :
-
Phenylhydrazine (1.0 eq) is reacted with 2-(4-methylpiperidin-1-yl)-2-oxoethyl ketone (1.2 eq) in acetic acid at reflux (120°C, 6–8 hours).
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The reaction mixture is cooled, diluted with ice water, and neutralized with sodium bicarbonate.
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The precipitated indole derivative is filtered and recrystallized from ethanol (Yield: 68–72%).
Sulfanyl Group Introduction
The sulfanyl group at position 3 is introduced via thiolation using elemental sulfur or a disulfide reagent.
Procedure :
-
The indole intermediate (1.0 eq) is treated with sulfur (1.5 eq) and morpholine (2.0 eq) in dimethylformamide (DMF) at 80°C for 4 hours.
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The product is extracted with dichloromethane (DCM), washed with brine, and dried over anhydrous sodium sulfate.
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Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the thiolated indole (Yield: 60–65%).
Synthesis of Ethyl 4-(2-Chloroacetamido)Benzoate
Chloroacetylation of Ethyl 4-Aminobenzoate
Procedure :
-
Ethyl 4-aminobenzoate (1.0 eq) is dissolved in anhydrous DCM under nitrogen.
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Chloroacetyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2.0 eq).
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The reaction is stirred at room temperature for 3 hours, then washed with 1M HCl and saturated NaHCO3.
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The organic layer is dried and concentrated to afford the chloroacetamido derivative (Yield: 85–90%).
Coupling of Intermediates to Form the Target Compound
Thiol-Ether Formation
The sulfanyl indole and chloroacetamido benzoate are coupled via a nucleophilic substitution reaction.
Procedure :
-
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-thiol (1.0 eq) and ethyl 4-(2-chloroacetamido)benzoate (1.1 eq) are dissolved in DMF.
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Potassium carbonate (2.0 eq) is added, and the mixture is heated at 60°C for 6 hours.
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The product is extracted with ethyl acetate, washed with water, and purified via column chromatography (Yield: 70–75%).
Alternative Amide Coupling via CDI Activation
For enhanced yield, the chloroacetamido group can be replaced with an imidazole-activated intermediate.
Procedure :
-
Ethyl 4-aminobenzoate (1.0 eq) is reacted with carbonyldiimidazole (1.5 eq) in tetrahydrofuran (THF) at 50°C for 2 hours to form the acyl imidazole.
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The sulfanyl indole (1.0 eq) is added, and the reaction is stirred at 60°C for 12 hours.
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Purification via recrystallization from ethanol yields the target compound (Yield: 78–82%).
Optimization and Reaction Condition Analysis
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMF or THF | Maximizes solubility |
| Temperature | 60–65°C | Accelerates coupling |
| Base | K2CO3 or Et3N | Neutralizes HCl |
Catalytic and Stoichiometric Considerations
-
EDC/HOBt System : Increases amide bond formation efficiency but requires strict anhydrous conditions.
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CDI Activation : Avoids racemization and is preferable for heat-sensitive intermediates.
Analytical Characterization and Quality Control
Spectroscopic Data
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1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, indole-H), 7.45–7.32 (m, 4H), 4.92 (s, 2H, -SCH2-), 4.31 (q, J = 7.1 Hz, 2H, -OCH2CH3), 3.68 (t, J = 6.2 Hz, 2H, piperidine-H), 2.81 (s, 3H, -NCH3), 1.38 (t, J = 7.1 Hz, 3H, -OCH2CH3).
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HPLC : Purity >98% (C18 column, acetonitrile/water gradient, 254 nm).
Purity Challenges and Solutions
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Byproduct Formation : Minimized by using excess chloroacetyl chloride (1.2 eq) and rigorous drying of solvents.
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Oxidation of Thiol : Add 0.1% w/w ascorbic acid to reaction mixtures to prevent disulfide formation.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
| Reagent | Cost (USD/kg) | Efficiency |
|---|---|---|
| CDI | 320 | High |
| EDC/HOBt | 280 | Moderate |
| Chloroacetyl Cl | 150 | High |
Waste Management
-
DCM and THF : Recovered via distillation (≥90% reuse).
-
Aqueous Waste : Treated with activated carbon to adsorb organic residues.
Q & A
Basic: What are the standard synthetic routes for preparing ethyl 4-[2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Indole Functionalization: The indole core is alkylated at the N1 position using 2-(4-methylpiperidin-1-yl)-2-oxoethyl halides under basic conditions (e.g., NaH in DMF) .
Sulfanyl Acetamido Linkage: A sulfanylacetamido bridge is introduced via nucleophilic substitution between the indole-3-thiol intermediate and chloroacetamide derivatives. Reaction conditions often require anhydrous solvents (e.g., THF) and catalysts like triethylamine .
Esterification: The final benzoate ester is formed by coupling 4-aminobenzoic acid derivatives with ethyl chloroformate in the presence of a base (e.g., pyridine) .
Key Considerations: Monitor reaction progress using TLC and purify intermediates via column chromatography to minimize byproducts .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Temperature Control: Lower temperatures (0–5°C) during indole alkylation reduce side reactions like over-alkylation .
- Catalyst Screening: Use Pd/C or Raney Ni for selective reduction of nitro intermediates; optimize hydrogen pressure (1–3 atm) to avoid over-reduction .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane improves selectivity in sulfanyl group incorporation .
- Design of Experiments (DoE): Apply factorial design to test variables (e.g., molar ratios, reaction time) and identify optimal parameters .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the indole and piperidinyl groups. Key signals include δ 7.8–8.2 ppm (indole H) and δ 3.5–4.5 ppm (piperidinyl CH2) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C27H30N3O4S: 516.19) .
- X-ray Crystallography: Resolves 3D conformation, particularly the orientation of the sulfanylacetamido linker .
Advanced: How can computational methods predict the compound’s biological interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Focus on the indole and piperidinyl moieties as potential pharmacophores .
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, critical for blood-brain barrier penetration predictions .
Basic: What are common biological assays to evaluate this compound’s activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against serine/threonine kinases (IC50 determination) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for σ receptors) quantify affinity (Ki) via competitive binding .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification: Reanalyze disputed batches via HPLC (≥98% purity) to rule out impurities affecting activity .
- Orthogonal Assays: Confirm enzyme inhibition using both fluorescence and radiometric methods to exclude assay-specific artifacts .
- Structural Analog Comparison: Test derivatives (e.g., replacing 4-methylpiperidinyl with morpholine) to isolate structural contributors to activity .
Basic: What are the primary stability challenges for this compound?
Methodological Answer:
- Hydrolysis Risk: The ester group is prone to hydrolysis in aqueous buffers. Store in anhydrous DMSO at -20°C .
- Oxidative Degradation: The sulfanyl group oxidizes to sulfoxides; add antioxidants (e.g., BHT) during long-term storage .
- Light Sensitivity: Protect from UV light using amber vials to prevent indole ring photodegradation .
Advanced: How to design SAR studies for optimizing pharmacokinetic properties?
Methodological Answer:
- LogP Modulation: Introduce hydrophilic groups (e.g., hydroxyl) to the piperidinyl ring to reduce logP and improve solubility .
- Metabolic Stability: Replace labile esters (e.g., ethyl) with tert-butyl or PEG-linked groups to resist esterase cleavage .
- Permeability Assays: Use Caco-2 cell monolayers to assess intestinal absorption and P-gp efflux ratios .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., chloroacetamide) .
- Waste Disposal: Neutralize acidic/basic waste before disposal in designated containers .
Advanced: How to validate target engagement in vivo?
Methodological Answer:
- Isotopic Labeling: Synthesize 14C-labeled analogs for biodistribution studies using liquid scintillation counting .
- PET Imaging: Develop 18F-labeled derivatives to visualize target binding in rodent models .
- Biomarker Analysis: Quantify downstream effectors (e.g., phosphorylated kinases) via ELISA in treated vs. control tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
